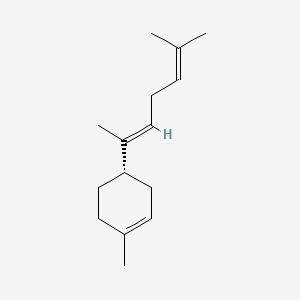

trans-alpha-Bisabolene

Description

Properties

CAS No. |

70286-32-7 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m1/s1 |

InChI Key |

YHBUQBJHSRGZNF-KEQVLUGWSA-N |

SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

Isomeric SMILES |

CC1=CC[C@H](CC1)/C(=C/CC=C(C)C)/C |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Natural Sources of trans-α-Bisabolene in Essential Oils

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-α-bisabolene, a sesquiterpene of growing interest in pharmacological and phytochemical research. We will explore its primary botanical origins, delve into the biochemical pathways responsible for its synthesis in plants, and detail the analytical methodologies required for its precise identification and quantification. This document is structured to serve as a foundational resource, synthesizing established scientific knowledge with practical, field-tested protocols to support advanced research and development.

Introduction: The Significance of α-Bisabolene Isomers

α-Bisabolene (C₁₅H₂₄) is a monocyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants.[1] It exists in several isomeric forms, including α-, β-, and γ-bisabolene, which differ in the position of their double bonds.[1] The alpha isomer, specifically the (E)-α-bisabolene (or trans-α-bisabolene) configuration, is a significant precursor to other bioactive compounds, such as α-bisabolol, which is renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties.[2][3][4] Understanding the natural distribution and concentration of trans-α-bisabolene is therefore critical for sourcing, quality control, and the development of new therapeutic agents.

Principal Botanical Sources and Distribution

The occurrence of trans-α-bisabolene is widespread, yet its concentration varies dramatically depending on the plant species, geographic origin, and the specific part of the plant utilized for extraction.[5] The following table summarizes key botanical sources known for their notable bisabolene content.

Table 1: Prominent Essential Oil Sources of α-Bisabolene Isomers

| Botanical Name | Common Name | Plant Part Used | Key Bisabolene Isomers Reported |

| Matricaria chamomilla L. | German Chamomile | Flowers | cis- and trans-α-Bisabolene, α-Bisabolol, α-Bisabolol oxides.[2][6] |

| Vanillosmopsis erythropappa | Candeia | Wood | Primarily α-Bisabolol (derived from α-bisabolene).[7][8][9] |

| Commiphora guidottii | Opoponax (Scented Myrrh) | Resin | α- and β-Bisabolene.[10][11] |

| Abies grandis | Grand Fir | Needles/Twigs | (E)-α-Bisabolene.[12] |

| Oregano, Lemon, Cubeb | - | Various | α-, β-, and γ-Bisabolene.[1][13] |

German Chamomile (Matricaria chamomilla) is arguably the most studied source, with its essential oil containing a complex mixture of sesquiterpenoids where bisabolene derivatives are major constituents.[2][5][14] The Candeia tree (Vanillosmopsis erythropappa) from Brazil is a primary commercial source for natural α-bisabolol, which is obtained via the fractional distillation of its essential oil.[8][15][16] Opoponax, the resin from Commiphora guidottii, also contains significant amounts of bisabolene isomers.[10][11]

The Biosynthetic Pathway of α-Bisabolene

Sesquiterpenes are synthesized via the isoprenoid pathway. The universal C₅ precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are condensed to form the C₁₅ molecule farnesyl pyrophosphate (FPP). FPP serves as the direct substrate for a class of enzymes known as sesquiterpene synthases (TPS).

The causality of this pathway is rooted in fundamental biochemistry: simple C₅ units are enzymatically assembled into a larger, more complex C₁₅ precursor. The remarkable diversity of sesquiterpene structures arises from the specific folding of the FPP substrate within the active site of a given TPS, which dictates the series of cyclizations, rearrangements, and deprotonations that occur. In the case of α-bisabolene, a specific α-bisabolene synthase (BS) catalyzes the conversion of FPP into the final product.[17][18]

Figure 1: Simplified Biosynthetic Pathway of trans-α-Bisabolene. A flowchart illustrating the enzymatic conversion of C₅ precursors into the C₁₅ sesquiterpene.

Analytical Methodologies for Identification and Quantification

The complexity of essential oils necessitates robust analytical techniques for the unambiguous identification and quantification of specific constituents. The protocol described below is a self-validating system, as component identification relies on two independent parameters: retention time and mass spectral data, ensuring a high degree of confidence.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify trans-α-bisabolene in a complex essential oil matrix.

Rationale: GC is the method of choice due to the volatility of essential oil components.[19][20] Coupling it with MS provides structural information for positive identification. The use of a non-polar column like a DB-5ms is standard for terpene analysis, providing good separation based on boiling points.

Materials:

-

Essential oil sample

-

High-purity solvent (e.g., n-hexane or methanol)

-

GC-MS system with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane)

-

Autosampler vials with inserts

-

Reference standard of trans-α-bisabolene (if available for absolute quantification)

-

n-alkane series (C8-C20) for Retention Index (RI) calculation

Procedure:

-

Sample Preparation: Prepare a 1% solution of the essential oil in the chosen solvent. This dilution prevents column overloading and detector saturation.

-

Injection: Inject 1 µL of the diluted sample into the GC inlet. A split injection (e.g., 50:1 ratio) is typically used to introduce a small, representative amount of the sample onto the column.

-

GC Separation:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp: Increase at 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 min.

-

This slow ramp rate is crucial for resolving closely eluting isomers.

-

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identification: Identify the trans-α-bisabolene peak by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).[6] Confirm the identity by calculating its Retention Index (RI) from the n-alkane run and comparing it to published values.

-

Quantification: The relative percentage of trans-α-bisabolene is calculated based on the area of its peak relative to the total area of all integrated peaks in the chromatogram (area percent normalization).

-

Figure 2: GC-MS Analytical Workflow. This diagram shows the sequential process from sample preparation to validated component identification.

Complementary Techniques: NMR Spectroscopy

While GC-MS is the workhorse for essential oil analysis, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can serve as a powerful complementary or alternative method, particularly for quantification (qNMR).[9][21] It does not require component separation and can provide absolute quantification when an internal standard is used. It is especially valuable for analyzing heat-sensitive compounds that may degrade in a hot GC injector.[21]

Conclusion

trans-α-Bisabolene is a key sesquiterpene naturally present in a variety of commercially important essential oils, most notably from German Chamomile and as a precursor in Candeia oil. Its biosynthesis from FPP is catalyzed by specific sesquiterpene synthases, a pathway that is a target for metabolic engineering. For researchers and drug development professionals, the robust and validated GC-MS methodology detailed herein provides the foundation for accurate identification and quantification, which is essential for quality control, chemotaxonomic studies, and the exploration of its pharmacological potential.

References

-

Tai, Y., et al. (2023). Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L. International Journal of Molecular Sciences. [Link]

-

Yu, T., et al. (2020). High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica. Microbial Biotechnology. [Link]

-

Sajadi, S.E. (1999). Chemical composition of the essential oils of Matricaria chamomilla L. from Kazeroon. DARU Journal of Pharmaceutical Sciences. [Link]

-

Paula, J.A., et al. (2015). Chemical Composition and Biological Activities of Essential Oils of Eremanthus erythropappus (DC) McLeisch (Asteraceae). Molecules. [Link]

-

El-Seedi, H.R., et al. (2022). Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses. Life. [Link]

-

Yu, T., et al. (2020). Biosynthesis pathway for bisabolene production in the yeast Y. lipolytica and biosynthesis pathway for bisabolene production in the plants. ResearchGate. [Link]

-

Wikipedia. (n.d.). Bisabolene. Wikipedia. [Link]

-

Victorie Inc. (n.d.). Candeia Oil - Vanillosmopsis erythropappa. Victorie Inc. [Link]

-

Attia, M., et al. (2012). Molecular cloning and characterization of (+)-epi-α-bisabolol synthase, catalyzing the first step in the biosynthesis of the natural sweetener, hernandulcin, in Lippia dulcis. ResearchGate. [Link]

-

Scent.vn. (n.d.). (E)-alpha-bisabolene. Scent.vn. [Link]

-

Ghasemi, M., et al. (2016). Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomilla L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions. Foods. [Link]

-

Yu, T., et al. (2020). Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica. Green Chemistry. [Link]

-

Zafari, S., et al. (2019). Chemo-Diversity and Antiradical Potential of Twelve Matricaria chamomilla L. Populations from Iran: Proof of Ecological Effects. Molecules. [Link]

-

Jalali-Heravi, M., & Zekavat, B. (2005). Volatile Constituents of Matricaria chamomilla L. from Isfahan, Iran. Journal of Essential Oil Research. [Link]

-

The Good Scents Company. (n.d.). bisabolene. The Good Scents Company. [Link]

-

Elixens. (n.d.). Natural alpha bisabolol. Elixens. [Link]

-

Elixens. (n.d.). Organic natural alpha bisabolol. Elixens. [Link]

-

PerfumersWorld. (n.d.). Bisabolene. PerfumersWorld. [Link]

-

Fatima, A., & Mushtaq, A. (2019). A brief review on emerging analytical techniques for essential oil quantification. International Journal of Chemical and Biochemical Sciences. [Link]

-

Da Silva, G.S., et al. (2016). A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. ResearchGate. [Link]

-

Esperis. (2020). Alpha bisabolol: active ingredient derived from chamomile with soothing properties. Esperis. [Link]

-

Da Silva, G.S., et al. (2016). A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. Talanta. [Link]

-

Davies, C., et al. (2015). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast. SciSpace. [Link]

-

Davies, C., et al. (2015). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast. Phytotherapy Research. [Link]

-

Maurya, A.K., et al. (2020). Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol. Nutrients. [Link]

-

Uniyal, A., et al. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. Archives of Agriculture and Environmental Science. [Link]

-

Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal. [Link]

-

El-Sayed, S.M., & Youssef, A.M. (2019). Essential Oils as Potential Natural Antioxidants, Antimicrobial, and Antifungal Agents in Active Food Packaging. Foods. [Link]

Sources

- 1. Bisabolene - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition and Biological Activities of Essential Oils of Eremanthus erythropappus (DC) McLeisch (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.aesacademy.org [journals.aesacademy.org]

- 7. victorie-inc.us [victorie-inc.us]

- 8. Natural alpha bisabolol [elixens.com]

- 9. A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ovid.com [ovid.com]

- 12. bisabolene, 495-62-5 [thegoodscentscompany.com]

- 13. kanhanatureoils.com [kanhanatureoils.com]

- 14. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomilla L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions [mdpi.com]

- 15. Organic natural alpha bisabolol [elixens.com]

- 16. esperis.it [esperis.it]

- 17. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. iscientific.org [iscientific.org]

- 20. iris.unito.it [iris.unito.it]

- 21. researchgate.net [researchgate.net]

biological activity and cytotoxicity of trans-alpha-bisabolene

trans- -Bisabolene: Bioactivity Profile, Isolation, and Comparative Cytotoxicity

Executive Summary

trans-

This guide provides a technical analysis of trans-

Chemical Identity & Structural Distinction[1][2][3][4]

The biological activity of bisabolenes is strictly governed by the position of the double bond in the cyclohexene ring and the side chain stereochemistry.

| Compound | IUPAC Name | Key Structural Feature | Primary Bioactivity |

| trans- | (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohex-1-ene | Endocyclic double bond; trans side chain.[1] | Antimicrobial, Insect Pheromone |

| (S)-1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohex-1-ene | Exocyclic methylene group.[1] | Cytotoxic (Anticancer) | |

| 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | Alcohol derivative.[1][2] | Pro-apoptotic, Anti-inflammatory |

Critical Note for Researchers: Commercial "Bisabolene" standards are often mixtures.[1] For high-integrity assays, isolation from specific botanical sources (e.g., Psidium guajava for

Biological Activity Profile

Antimicrobial Efficacy

trans-

-

Target Organisms: Staphylococcus aureus, Escherichia coli, Bacillus cereus.[4]

-

Potency: Essential oils rich in trans-

-bisabolene show inhibition zones comparable to standard antibiotics in disk diffusion assays (19–26 mm at 200 mg/mL).[1]

Insect Semiochemical Activity

In agricultural pharmacology, trans-

-

Mechanism: The compound is epoxidized in vivo to form trans-

-bisabolene epoxide.[1] -

Application: Pheromone traps for Nezara viridula (Southern Green Stink Bug), offering a targeted biopesticide alternative.

Comparative Cytotoxicity: The vs. Divergence

A critical analysis of literature reveals a divergence in cytotoxic potential between the

The -Bisabolene Benchmark

Research on Commiphora guidottii (Opoponax) identified

The trans- -Bisabolene Safety Profile

Conversely, fractions rich in trans-

-

Therapeutic Index: The lower cytotoxicity suggests trans-

-bisabolene may be a superior scaffold for antimicrobial drugs where mammalian cell toxicity is a liability.[1] -

Data Synthesis:

| Cell Line / Model | trans- | Implication | |

| MCF-7 (Breast Cancer) | High Toxicity (IC50 ~66 µg/mL) | Low/Moderate Activity | |

| EpH4 (Normal Mammary) | Low Toxicity (>200 µg/mL) | Not Determined | Both show selectivity.[1][7] |

| Artemia salina (General) | Toxic | Non-Toxic |

Mechanism of Action

Biosynthetic Pathway

Understanding the biosynthesis allows for metabolic engineering (e.g., in S. cerevisiae) to produce pure isomers.

Figure 1: Divergent biosynthesis of bisabolene isomers from the common FPP precursor.[1] Specific terpene synthases determine the final isomer.

Antimicrobial Mechanism (Membrane Disruption)

Unlike the apoptotic mechanism of

Figure 2: Proposed mechanism of antimicrobial action for lipophilic sesquiterpenes.

Experimental Protocols

Isolation of trans- -Bisabolene Enriched Fraction

Source Material:Psidium guajava leaves (fresh).[1][8][3]

-

Hydrodistillation: Subject 500g of fresh leaves to Clevenger-type hydrodistillation for 4 hours.

-

Drying: Collect the oil layer, dry over anhydrous

, and filter. -

Fractionation (Flash Chromatography):

-

Verification: Analyze fractions via GC-MS. Look for the molecular ion peak at m/z 204 and characteristic fragmentation (base peak m/z 69 or 93 depending on ionization energy).

Modified MTT Cytotoxicity Assay (Volatile Compound Protocol)

Standard MTT assays fail for terpenes due to evaporation.[1] Use this modified protocol.

-

Seeding: Seed cells (e.g., MCF-7 or Vero cells for toxicity control) at

cells/well in 96-well plates. Incubate 24h. -

Preparation: Dissolve trans-

-bisabolene in DMSO (Stock 100 mM). Dilute in media to final concentrations (1–200 µg/mL). Final DMSO < 0.5% . -

Treatment: Add treatment media to wells.[1]

-

Sealing (Critical): Immediately seal the plate with Parafilm or a specialized gas-permeable adhesive seal to prevent cross-well vapor transfer (the "edge effect" is common with volatiles).[1]

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO, read absorbance at 570 nm.

References

-

Yeo, S. K., et al. (2016).

-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines. Phytotherapy Research. Link -

Naseer, S., et al. (2018). Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications. Annals of Plant Sciences. Link

-

Brézot, P., et al. (1994). Bisabolene epoxides in sex pheromone in Nezara viridula (L.) (Heteroptera: Pentatomidae): Role of cis isomer and relation to specificity of pheromone. Journal of Chemical Ecology. Link[1]

- Al-Snafi, A. E. (2018). The pharmacological importance of Psidium guajava - A review. IOSR Journal of Pharmacy.

-

Paduch, R., et al. (2007). Sensitivity of human cell lines to phytocompounds: Is there any difference? Phytotherapy Research. Link[1]

Sources

- 1. Bisabolene - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

trans-alpha-bisabolene biosynthesis pathway in plants

Technical Deep Dive: trans- -Bisabolene Biosynthesis in Plants

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary & Structural Context

trans-

Unlike its isomer

This guide details the biosynthetic architecture, the catalytic mechanism of (E)-

Biosynthetic Architecture

The biosynthesis of trans-

-

MEP Pathway (Plastidial): Uses pyruvate and glyceraldehyde-3-phosphate. Dominant in providing precursors for mono- and diterpenes, but can cross-talk with the cytosolic pool.

-

MVA Pathway (Cytosolic): Uses acetyl-CoA. This is the primary source of FPP for sesquiterpene biosynthesis in most metabolic engineering contexts.

Pathway Visualization

The following diagram illustrates the flow from primary carbon metabolism to the specific stereochemical outcome of trans-

Figure 1: The metabolic flux from Acetyl-CoA to (E)-

Enzymology & Mechanistic Deep Dive

The core of this pathway is the (E)-

The Carbocation Cascade

Unlike simple hydrolysis, the conversion of FPP to bisabolene involves a complex electrophilic reaction cascade.

-

Substrate Binding & Ionization: The enzyme binds FPP in a trinuclear magnesium cluster (

). The diphosphate group is cleaved, generating a trans-farnesyl cation . -

Isomerization (The Nerolidyl Step): The trans-farnesyl cation cannot cyclize directly to the bisabolyl ring due to geometric constraints. It captures the diphosphate anion to form Nerolidyl Diphosphate (NPP) (or rotates via a tight ion pair) to achieve the cis-oid conformation necessary for cyclization.

-

1,6-Cyclization: The C1-C6 bond forms, creating the Bisabolyl Cation .[2] This is the branch point for all bisabolene isomers (

) and bisabolol. -

Regiospecific Deprotonation: The enzyme functions as a base. To form trans-

-bisabolene specifically, the enzyme must abstract a proton from C4 (relative to the ring methyl) to form the endocyclic double bond, while maintaining the (E)-configuration of the side chain.

Critical Insight: The fidelity of the product depends on the active site contour preventing water capture (which would yield bisabolol) and directing the deprotonation specifically to the

Experimental Workflow: Characterization & Validation

This protocol is designed to be self-validating . It moves from gene expression to analytical confirmation, ensuring that the observed product is indeed the target molecule and not a background metabolite or isomer.

Phase 1: Heterologous Expression

Objective: Produce functional enzyme in a clean background (e.g., E. coli BL21 or S. cerevisiae).

-

Cloning: Codon-optimize the AgBS sequence (GenBank: AAC05728.1 ) for your host. Clone into a vector with an inducible promoter (e.g., pET28a for E. coli).

-

Expression:

-

Inoculate LB media + Antibiotic. Grow to OD600 = 0.6.

-

Induce with 0.5 mM IPTG at 18°C overnight . Note: Low temperature is crucial for terpene synthase solubility.

-

-

Lysis: Resuspend cells in Binding Buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM

-mercaptoethanol). Sonication is preferred over chemical lysis to preserve enzyme structure.

Phase 2: In Vitro Enzyme Assay

Objective: Confirm catalytic activity independent of host metabolism.

-

Reaction Mix (500 µL):

-

50 mM MOPS buffer (pH 7.2)

-

10 mM

(Cofactor essential for ionization) -

1 mM DTT (Reduces oxidative damage to enzyme)

-

50 µM FPP (Substrate)

-

10 µg Purified AgBS protein

-

-

Overlay: Add 200 µL n-Dodecane or Hexane .

-

Why? The product is volatile and hydrophobic. The organic overlay traps the bisabolene, preventing evaporation and product inhibition.

-

-

Incubation: 30°C for 2 hours with gentle shaking.

Phase 3: GC-MS Validation (The Gold Standard)

Objective: Distinguish (E)-

Instrument Parameters:

-

Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Non-polar columns are standard for terpenes.

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temperature Program:

-

Hold 80°C for 2 min.

-

Ramp 10°C/min to 160°C.

-

Ramp 5°C/min to 200°C (Critical separation zone for isomers).

-

Ramp 20°C/min to 280°C.

-

Data Interpretation (Self-Validation Check):

-

Mass Spectrum: Look for the molecular ion m/z 204 (

). -

Base Peak: The base peak for

-bisabolene is typically m/z 69 (isoprenyl fragment) or m/z 93 . -

Retention Index (RI): Calculate Kovats Retention Index using a C8-C20 alkane ladder.

-

(E)-

-Bisabolene RI -

-Bisabolene RI

-

Note: If your RI deviates by >15 units, you likely have a different isomer.

-

Metabolic Engineering Strategy

For industrial production, in vitro assays are insufficient. You must engineer the flux.

Host Selection: Yeast vs. Bacteria

| Feature | E. coli | S. cerevisiae / Y. lipolytica |

| Precursor Pathway | MEP (Native) or MVA (Heterologous) | MVA (Native) |

| Cytochrome P450s | Difficult to express | Excellent host (if hydroxylation needed later) |

| Toxicity Tolerance | Low (requires efflux pumps) | Moderate to High (compartmentalization possible) |

| Titer Potential | High (>1 g/L) with MVA augmentation | High (>5 g/L) in Y. lipolytica |

Optimization Workflow

To maximize trans-

-

Push (Precursor Supply): Overexpress tHMG1 (truncated HMGR) in yeast or the full MVA operon in E. coli. This removes the primary bottleneck.

-

Pull (Sink): Express high-copy AgBS.

-

Protect (Toxicity): Bisabolene destabilizes membranes.

Figure 2: Integrated workflow for metabolic engineering and process validation.

References

-

Bohlmann, J., et al. (1998). "Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis)."[6] Proceedings of the National Academy of Sciences. [6]

-

Peralta-Yahya, P. P., et al. (2011). "Identification and microbial production of a terpene-based advanced biofuel." Nature Communications.

-

Zhao, J., et al. (2021). "Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica." Green Chemistry.

-

Cornish, A., et al. (2016). "Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002."[4] Frontiers in Microbiology.

-

Chen, X., et al. (2025). "Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift."[7][8][9][10] Journal of the American Chemical Society.[8]

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 [frontiersin.org]

- 5. Biosynthesis of sydonol reveals a new bisabolene cyclase and an unusual P450 aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]

- 7. Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Multifaceted Role of trans-α-Bisabolene as an Insect Semiochemical: A Technical Guide

For Immediate Release

Blacksburg, VA – February 22, 2026 – This technical guide offers an in-depth exploration of trans-α-bisabolene, a sesquiterpene with a significant and varied role in the chemical communication of insects. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its function as a semiochemical, from its biosynthesis and neural perception to its practical applications in pest management.

Introduction: The Language of Scent

In the intricate world of insects, chemical cues, or semiochemicals, govern a vast array of behaviors essential for survival and reproduction.[1] Among the diverse chemical dictionary of insects, terpenes represent a major class of signaling molecules, serving as alarm pheromones, trail markers, and attractants for mates and food sources.[2][3][4] This guide focuses on a specific sesquiterpene, trans-α-bisabolene, and its multifaceted role in insect communication, a field of growing interest for the development of novel and sustainable pest management strategies.

Biosynthesis of α-Bisabolene in Insects: A De Novo Pathway

Contrary to the common assumption that many insect pheromones are derived from host plants, there is mounting evidence for the de novo biosynthesis of terpene semiochemicals within insects themselves.[1][2][3][4] In several species of stink bugs (Hemiptera: Pentatomidae), α-bisabolene is synthesized as a precursor to sex and aggregation pheromones.[1][2][3][4][5]

The biosynthesis of α-bisabolene originates from the universal precursor for all isoprenoids, acetyl-CoA, via the mevalonate (MVA) pathway to produce farnesyl pyrophosphate (FPP), a C15 intermediate.[6] A specialized enzyme, a type of terpene synthase (TPS) related to isoprenyl diphosphate synthases (IDSs), then catalyzes the conversion of (E,E)-FPP into (+)-(S,Z)-α-bisabolene.[1][2][3][4] This de novo synthesis has been identified in species such as the southern green stink bug, Nezara viridula, where the enzyme NvTPS is highly expressed in the male epidermal tissue.[1][2][3][4]

Diverse Roles of α-Bisabolene as a Semiochemical

The function of α-bisabolene in insect communication is context-dependent, varying across different species and even social structures. While its role as a pheromone precursor is well-established, evidence also points to its direct activity as a semiochemical.

Precursor to Sex and Aggregation Pheromones

In many pentatomid bugs, (Z)-α-bisabolene is not the final active pheromone but rather a crucial intermediate. It undergoes epoxidation to form cis- and trans-(Z)-α-bisabolene epoxides, which are the primary components of the male-produced sex pheromone in Nezara viridula.[7][8][9] These epoxides are highly attractive to mature females.[9] Similarly, derivatives of bisabolene function as aggregation pheromones in other stink bug species, attracting both males, females, and nymphs to a specific location.[8]

Alarm Pheromone

While (E)-β-farnesene is the most commonly identified alarm pheromone in aphids[3][10][11][12], other terpenes, including α-pinene and β-pinene, are also utilized by some species.[3][11] While direct evidence for trans-α-bisabolene as a primary alarm pheromone is still emerging, its structural similarity to other alarm cues and its presence in plant volatiles induced by herbivory suggest a potential role in alerting conspecifics to danger. Further research is needed to fully elucidate its function in this context across a broader range of insect taxa.

Trail Pheromone

Trail pheromones are essential for communication in social insects, guiding colony members to food sources or new nest sites. Some termite species are known to utilize a variety of chemicals for trail-following. While specific studies are limited, the synthesis of racemic (E)-α-bisabolene for termite trail-following bioassays indicates that it has been investigated as a potential component of termite trail pheromones.[13]

Kairomone for Natural Enemies

Semiochemicals are not only perceived by the intended recipients within a species but can also be intercepted by other species, a phenomenon known as eavesdropping. In this context, α-bisabolene can act as a kairomone, a chemical cue that benefits the receiver but is detrimental to the emitter. For instance, the parasitoid wasp Microplitis croceipes, a natural enemy of the cotton bollworm, exhibits a significant electroantennogram (EAG) response to bisabolene, suggesting that it uses this compound to locate its host.[14] This highlights the complex role of α-bisabolene in mediating tritrophic interactions between plants, herbivores, and their natural enemies.

Neural Perception of trans-α-Bisabolene

The detection of semiochemicals like trans-α-bisabolene is a sophisticated process that begins at the insect's antennae. These appendages are covered in sensory hairs called sensilla, which house olfactory sensory neurons (OSNs).[2]

The general mechanism of odor perception in insects involves the following steps:

-

Adsorption and Transport: Volatile molecules, including trans-α-bisabolene, enter the sensilla through pores and are bound by odorant-binding proteins (OBPs) in the sensillum lymph.

-

Receptor Activation: The OBP-odorant complex transports the molecule to the dendritic membrane of an OSN, where it interacts with a specific odorant receptor (OR). Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco).[15][16]

-

Signal Transduction: The binding of the odorant to the OR-Orco complex opens the ion channel, leading to a change in the membrane potential of the OSN and the generation of an action potential.

-

Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed and integrated with signals from other OSNs, ultimately leading to a behavioral response.

While the specific ORs that detect trans-α-bisabolene have not yet been deorphanized, electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR) have confirmed that insect antennae are sensitive to this compound.[14]

Methodologies for Studying trans-α-Bisabolene

The study of insect semiochemicals requires a multidisciplinary approach, combining techniques from chemistry and biology to collect, identify, and assess the behavioral activity of these compounds.

Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)

A common and efficient method for collecting volatile organic compounds (VOCs) from insects is headspace solid-phase microextraction (HS-SPME).[1][17][18][19][20][21][22]

Protocol for HS-SPME of Insect Volatiles:

-

Sample Preparation: Place the insect(s) or the specific gland in a sealed glass vial. A freeze-thaw cycle (-80°C for 10 min followed by 25°C for 5 min) can enhance the release of volatiles.[17]

-

Fiber Exposure: Introduce an SPME fiber with a suitable coating (e.g., PDMS/DVB/Carboxen) into the headspace of the vial.[21]

-

Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of a complex volatile mixture.[7][23][24][25]

Protocol for GC-MS Analysis of Sesquiterpenes:

-

Injection: The thermally desorbed compounds from the SPME fiber are introduced into the GC column.

-

Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute compounds with different boiling points.

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a chemical fingerprint of the molecule, is compared to a library of known spectra for identification.

Table 1: Example GC-MS Parameters for Sesquiterpene Analysis

| Parameter | Setting |

| Column | DB-5ms (or similar non-polar column) |

| Injector Temperature | 250°C |

| Oven Program | 50°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Electrophysiological Bioassays: EAG and SSR

To determine if an insect can detect a specific compound, electrophysiological techniques are employed to measure the response of the antennae.

-

Electroantennography (EAG): Measures the overall electrical response of the entire antenna to a puff of an odorant.[26] It is a rapid screening tool to identify compounds that elicit a sensory response.

-

Single-Sensillum Recording (SSR): A more refined technique where a microelectrode is inserted into a single sensillum to record the action potentials of the one or few OSNs housed within.[2][26][27][28] This allows for the characterization of the response profile of individual neurons.

Behavioral Bioassays: Y-Tube Olfactometer

To assess the behavioral response of an insect to a chemical cue, a Y-tube olfactometer is commonly used.[4][6][15][18][29]

Protocol for Y-Tube Olfactometer Bioassay:

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms.

-

Stimulus Delivery: A purified and humidified air stream is passed through each arm. The test compound is introduced into one air stream (treatment), while the other contains only the solvent (control).

-

Insect Release: An individual insect is released at the base of the central arm.

-

Observation: The insect's choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repellency.

Practical Applications in Pest Management

The understanding of trans-α-bisabolene's role as a semiochemical opens up several avenues for its application in integrated pest management (IPM) programs.

-

Monitoring and Mass Trapping: Synthetic trans-α-bisabolene or its attractive derivatives can be used as lures in traps to monitor the presence and population density of pest insects.[23][30] In some cases, mass trapping can be employed to reduce pest populations directly.

-

Mating Disruption: Releasing large quantities of a synthetic sex pheromone or its precursor into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests.

-

Attract-and-Kill Strategies: Lures containing trans-α-bisabolene can be combined with a small amount of insecticide or a pathogen, attracting the pests to a point source where they are eliminated.

-

Enhancement of Biological Control: As a kairomone, trans-α-bisabolene can be used to attract natural enemies of pests to a crop, enhancing biological control.

While field trials specifically targeting trans-α-bisabolene are still in the early stages for many pest species, the established success of pheromone-based strategies for other insects provides a strong rationale for its continued investigation and development.

Future Directions

The study of trans-α-bisabolene as an insect semiochemical is a dynamic field with many exciting avenues for future research. Key areas of focus should include:

-

Elucidating its role as a primary pheromone: Further investigation is needed to determine if trans-α-bisabolene acts as a primary alarm or trail pheromone in a wider range of insect species.

-

Deorphanization of its receptors: Identifying the specific olfactory receptors that detect trans-α-bisabolene will provide a deeper understanding of the molecular basis of its perception and could lead to the design of more specific and effective pest management tools.

-

Field validation of its efficacy: More extensive field trials are required to validate the effectiveness of trans-α-bisabolene-based lures and other control strategies under real-world agricultural conditions.

-

Exploring its role in complex blends: Investigating how trans-α-bisabolene interacts with other semiochemicals in natural blends will provide a more holistic understanding of its role in insect communication.

Conclusion

trans-α-Bisabolene is a versatile semiochemical that plays a crucial role in the chemical ecology of numerous insect species. From its de novo biosynthesis to its function as a pheromone precursor and a potential primary signaling molecule, this sesquiterpene is a key player in the complex language of insect communication. A thorough understanding of its biology, chemistry, and perception is essential for harnessing its potential in the development of innovative and environmentally sound pest management strategies. This guide provides a solid foundation for researchers and professionals to further explore and capitalize on the multifaceted nature of this important semiochemical.

References

-

Chen, G., W. Li, and Z. Lu. "Freeze–Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction." Analytical Chemistry 89.17 (2017): 9047-9054. [Link]

-

El-Sayed, A. M. "The Pherobase: Database of Insect Pheromones and Semiochemicals." (2025). [Link]

-

Hallem, E. A., and J. R. Carlson. "Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae." Journal of Visualized Experiments 36 (2010): e1725. [Link]

-

Ho, H. Y., et al. "Aphid alarm pheromone: An overview of current knowledge on biosynthesis and functions." Journal of Insect Physiology 133 (2021): 104278. [Link]

-

Science.gov. "y-tube olfactometer bioassays: Topics by Science.gov." [Link]

-

Sullivan, B. T., et al. "Alternative Formulations of Trap Lures for Operational Detection, Population Monitoring, and Outbreak Forecasting of Southern Pine Beetle in the Southeastern United States." Journal of Economic Entomology 114.3 (2021): 1245-1254. [Link]

-

Sallé, A., et al. "Testing multi-lure traps for surveillance of native and alien longhorn beetles (Coleoptera, Cerambycidae)." BioRisk 15 (2020): 27-46. [Link]

-

Wetzel, C. H., et al. "Identification of specific ligands for orphan olfactory receptors. G protein-dependent agonism and antagonism of odorants." The Journal of general physiology 125.3 (2005): 183-94. [Link]

-

Argenti, L., et al. "Termite Trail Attractants: New Syntheses of Racemic (E)-α-, (Z)-α- and β-Bisabolenes." Synthetic Communications 24.22 (1994): 3181-3194. [Link]

-

Peterlin, Z., S. Firestein, and M. E. Rogers. "The state of the art of odorant receptor deorphanization: a report from the orphanage." The Journal of general physiology 143.5 (2014): 527-42. [Link]

-

Vandermoten, S., et al. "Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions." Insect biochemistry and molecular biology 42.3 (2012): 155-63. [Link]

-

Aldrich, J. R. "Chemistry and Biological Activity of Pentatomoid Sex Pheromones." ACS Symposium Series. Vol. 380. 1988. 417-431. [Link]

-

Figueroa, I. "Overview of the Y-tube olfactometer with simultaneous volatile trapping." Figshare. (2013). [Link]

-

Peterlin, Z., S. Firestein, and M. E. Rogers. "The state of the art of odorant receptor deorphanization: a report from the orphanage." The Journal of general physiology 143.5 (2014): 527-42. [Link]

-

Šobotník, J., et al. "Identification of the trail-following pheromone receptor in termites." eLife 12 (2023): e84530. [Link]

-

Separation Science. "Headspace-SPME as a Versatile Monitoring Method for Early Detection of Insect Infestation in Rice." Separation Science. (2024). [Link]

-

Antimicrobial Testing Laboratory. "Y-Tube Olfactometer Test for Mosquito Repellent Efficacy." [Link]

-

Teulon, D. A. J., and P. J. M. M. Van der. "An Y-tube olfactometer to determine the attractiveness of plant volatiles to western flower thrips." Proceedings of the Section Experimental and Applied Entomology of the Netherlands Entomological Society (N. E. V.). Vol. 10. 1999. [Link]

-

Liu, F., and N. Liu. "Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals." Journal of Visualized Experiments 107 (2016): e53337. [Link]

-

JoVE. "Single Sensillum Recordings have been conducted on the insects Drosophila and Anopheles gambiae." YouTube. (2024). [Link]

-

Wang, Y., et al. "Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae." Insects 13.11 (2022): 1025. [Link]

-

Cook, J. I., et al. "Y-tube olfactometer bioassay design. Female insects were collected in..." ResearchGate. (2007). [Link]

-

USDA ARS. "Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta." (2026). [Link]

-

Sullivan, B. T. "Arrangement of traps and lures for experiments. Half of the traps had a..." ResearchGate. (2016). [Link]

-

Li, G., et al. "A Short Synthesis of Bisabolane Sesquiterpenes." Molecules 16.9 (2011): 7569-7577. [Link]

-

University of California. "Identification and Synthesis of Semiochemicals for Fireflies, True Bugs, and Longhorn Beetles." eScholarship.org. (2019). [Link]

-

Francis, F., et al. "Aphid Alarm Pheromone: Recent Advances On Biosynthesis And Functions." ORBi. (2012). [Link]

-

Chatelain, P., et al. "Deorphanization and characterization of human olfactory receptors in heterologous cells." Chemistry & biodiversity 11.11 (2014): 1764-81. [Link]

-

Liu, F., and N. Liu. "Single Sensillum Recording to Detect Olfactory Neuron Responses." YouTube. (2022). [Link]

-

Semantic Scholar. "Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants." [Link]

-

Brezot, P., et al. "Bisabolene epoxides in sex pheromone in nezara viridula (L.) (Heteroptera: Pentatomidae): Role of cis isomer and relation to specificity of pheromone." Journal of Chemical Ecology 20.12 (1994): 3133-3144. [Link]

-

Li, Y., et al. "The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes." Frontiers in Physiology 13 (2022): 968926. [Link]

-

bioRxiv. "Odorant Receptor Inhibition is Fundamental to Odor Encoding." (2019). [Link]

-

Tóth, M., et al. "A Chemical Lure for Trapping Both Sexes of Amata phegea L. (Lepidoptera: Erebidae, Arctiinae, Syntomini)." Insects 13.11 (2022): 1030. [Link]

-

Zhang, C., et al. "Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica." Green Chemistry 24.1 (2022): 356-367. [Link]

-

Diallo, A., et al. "Identification of the trail-following pheromone receptor in termites." eLife 12 (2023): e84530. [Link]

-

Li, C., et al. "Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae." International Journal of Molecular Sciences 24.17 (2023): 13110. [Link]

-

Life Samfix. "Deliverable: Initial trapping design for monitoring Xylosandrus compactus and X. crassiusculus in project areas." [Link]

-

Zilli, I., and P. H. G. Zarbin. "Method-Driven Variability in the Volatile Terpene Profile of Mikania sp. and Its Implications for Insect-Plant Interactions in Chemical Ecology." Journal of the Brazilian Chemical Society (2025). [Link]

-

Al-Mijalli, A. A., et al. "Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity." Saudi Pharmaceutical Journal 25.7 (2017): 1056-1062. [Link]

-

Fernando, L. C. P. "Lab studies on trail following behavior of the termite Hypotermes obscuriceps towards 2-Phenoxyethanol." ResearchGate. (2014). [Link]

-

Dymerski, T., et al. "A headspace solid-phase microextraction method development and its application in the determination of volatiles in honeys by gas chromatography." Food Chemistry 126.3 (2011): 1288-1298. [Link]

-

Brezot, P., et al. "Study of the attractivity of the male pheromone in Nezara viridula L. (Heteroptera: Pentatomidae)." Comptes Rendus de l'Académie des Sciences. Série 3, Sciences de la Vie 316.7 (1993): 671-675. [Link]

-

Kuhn, J., et al. "An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula." Journal of chemical ecology 45.2 (2019): 187-197. [Link]

-

Shaik, M. M., et al. "Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides." Molecules 27.22 (2022): 7829. [Link]

-

Arcadia University. "Termite Trail-Following Behavior Elicited by Ballpoint Pen Ink." ScholarWorks@Arcadia. (2018). [Link]

-

ResearchGate. "Major Sesquiterpenes of Patchouli Leaf Essential Oil (Pogostemon cablin Benth.): A GC-MS Study." (2025). [Link]

Sources

- 1. sepscience.com [sepscience.com]

- 2. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Identification of specific ligands for orphan olfactory receptors. G protein-dependent agonism and antagonism of odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. tandfonline.com [tandfonline.com]

- 14. The Pherobase Synthesis - E-alpha-bisabolene | C15H24 [pherobase.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. reabic.net [reabic.net]

- 24. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. youtube.com [youtube.com]

- 27. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. plos.figshare.com [plos.figshare.com]

- 30. srs.fs.usda.gov [srs.fs.usda.gov]

thermodynamic properties of trans-alpha-bisabolene for biofuel

Thermodynamic & Physicochemical Characterization of trans- -Bisabolene for Advanced Biofuel Applications

Executive Summary

trans-

Key Insight: While trans-

Thermodynamic & Physicochemical Profile

The thermodynamic behavior of trans-

Fundamental Properties Table

| Property | Value (trans- | Value (Hydrogenated Bisabolane) | Standard D2 Diesel | Relevance |

| Molecular Formula | C | C | Mix (C | Stoichiometry |

| Molar Mass | 204.35 g/mol | 210.40 g/mol | ~170-200 g/mol | Volatility/Emissions |

| Density (20°C) | 0.872 g/mL | 0.815 g/mL | 0.83 - 0.85 g/mL | Fuel Metering |

| Boiling Point | 276°C (549 K) | 260–270°C | 160–370°C | Vaporization |

| Flash Point | 110°C | > 100°C | > 52°C | Safety/Handling |

| Cetane Number | ~30 (Poor) | 41.9 (Good) | 40–55 | Ignition Quality |

| Cloud Point | < -60°C | -78°C | -15°C to -5°C | Cold Flow |

| LHV (Net Heat) | 42.9 MJ/kg (calc) | 43.5 MJ/kg | 42.6 MJ/kg | Energy Density |

| Kinematic Viscosity | ~3.5 cSt (40°C) | 2.6 cSt (40°C) | 2.0 – 4.5 cSt | Injection Spray |

Thermodynamic Analysis

-

Enthalpy of Combustion (

): The theoretical standard enthalpy of combustion for trans--

Calculation Logic: Based on bond energy summation and DFTBA computations for sesquiterpenes.

-

Implication: The specific energy density (mass basis) exceeds ethanol (~27 MJ/kg) by over 50% and rivals JP-8 jet fuel.

-

-

Cold Flow Properties: The branched structure and ring system prevent efficient crystal packing, resulting in exceptionally low freezing/cloud points (<-60°C). This makes bisabolene-derived fuels superior to FAME biodiesel (which gels at ~0°C) for high-altitude aviation or arctic diesel applications.

-

Volatility & Safety: With a flash point of 110°C, trans-

-bisabolene is classified as a low-volatility combustible liquid, significantly safer to handle and store than gasoline or lower-weight terpenes like limonene.

Biosynthetic Production Pathway[1][2]

The production of trans-

Pathway Diagram

The following diagram illustrates the metabolic flux from acetyl-CoA to the final fuel precursor.

Caption: Metabolic engineering pathway for the biosynthesis of trans-alpha-bisabolene from Acetyl-CoA.

Experimental Protocols

To validate the thermodynamic properties cited above, the following standardized protocols must be employed. These ensure data integrity and compliance with ASTM fuel standards.

Quantification via GC-MS (Purity & Concentration)

Objective: Determine the titer and isomeric purity of trans-

-

Extraction: Mix 1 mL of fermentation broth with 1 mL of ethyl acetate (containing 100 mg/L trans-caryophyllene as Internal Standard). Vortex for 10 min; centrifuge at 13,000 rpm for 2 min.

-

GC Parameters:

-

Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temperature Program: Hold 100°C for 2 min; Ramp 20°C/min to 300°C; Hold 2 min.

-

-

MS Detection: Scan mode (m/z 40–500). Identify trans-

-bisabolene using characteristic ions (m/z 69, 93, 119) and retention time comparison against authentic standards. -

Calculation:

(Where RF is the Response Factor determined by calibration curve).

Heat of Combustion (ASTM D240)

Objective: Measure gross heat of combustion (HHV) to calculate energy density.

-

Preparation: Place ~0.5 g of purified trans-

-bisabolene into a stainless steel combustion capsule. -

Ignition: Charge the oxygen bomb calorimeter with 3.0 MPa (30 atm) of pure oxygen.

-

Measurement: Fire the fuse wire. Record the adiabatic temperature rise (

) using a precision thermistor. -

Correction: Apply corrections for fuse wire heat and nitric acid formation.

(W = Energy equivalent of calorimeter, m = mass of sample).

Viscosity & Density (ASTM D445 / D4052)

Objective: Assess flow properties for fuel injection systems.

-

Instrument: Stabinger Viscometer (e.g., SVM 3001).

-

Protocol: Inject 2 mL of sample. The instrument simultaneously measures dynamic viscosity (

) via rotational torque and density ( -

Output: Kinematic viscosity (

) is calculated automatically:

Process Workflow for Fuel Validation

The transition from biological precursor to validated fuel requires a rigorous downstream processing (DSP) workflow.

Caption: Downstream processing workflow from fermentation to ASTM fuel certification.

Conclusion & Viability Assessment

trans-

-

Energy Density: Parity with fossil fuels (~43 MJ/kg).

-

Cold Weather Performance: Exceptional cloud point (<-60°C), solving a major limitation of vegetable oil-based biodiesels.

-

Scalability: While currently produced via microbial fermentation, economic viability depends on maximizing titer (>20 g/L) and yield from low-cost sugars or lignocellulosic hydrolysates.

Recommendation: For diesel engine applications, the hydrogenation step to bisabolane is strictly recommended to meet ASTM D975 Cetane Number requirements (>40). For jet fuel blends, the parent alkene may be used directly up to specified blend limits (e.g., 10-20%) without hydrogenation, pending oxidative stability testing.

References

-

Peralta-Yahya, P. P., et al. (2011). "Identification and microbial production of a terpene-based advanced biofuel." Nature Communications. Link

-

NIST Chemistry WebBook. "trans-alpha-Bisabolene Thermochemical Data."[1] National Institute of Standards and Technology.[2] Link

-

ASTM International. "ASTM D975 - Standard Specification for Diesel Fuel." Link

-

Hellier, P., et al. (2013). "The influence of terpene structure on combustion and emissions characteristics in a diesel engine." Energy & Fuels.[2][3][4] Link

-

Joint BioEnergy Institute (JBEI). "Bisabolane as a biosynthetic alternative to D2 diesel." Lawrence Berkeley National Laboratory. Link

Sources

- 1. chemeo.com [chemeo.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Researchers realize methanol biotransformation for α-bisabolene production----Newsletter [newsletter.cas.cn]

- 4. Production of the terpenoid-based biofuel α-bisabolene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-alpha-bisabolene synthase enzyme mechanism and kinetics

Technical Deep Dive: trans- -Bisabolene Synthase Mechanism and Kinetics

Executive Summary

trans-

This technical guide dissects the enzyme's structural biology, catalytic mechanism, and kinetic profile, providing a validated experimental workflow for researchers aiming to characterize or engineer this pathway.

Structural Biology & Active Site Architecture[1]

Protein Fold and Domain Organization

AgBS belongs to the Tpsd subfamily of gymnosperm terpene synthases. Unlike many angiosperm sesquiterpene synthases that are two-domain (

-

-Domain: Contains the catalytic active site. It forms a characteristic "terpene synthase fold" composed of antiparallel

-

Active Site Cavity: A hydrophobic pocket designed to exclude water, preventing premature quenching of carbocation intermediates.

Catalytic Motifs

The active site is defined by two critical metal-binding motifs that coordinate a trinuclear magnesium cluster (

-

Aspartate-Rich Motif (DDXXD): Located at residues Asp566-Asp570 (sequence: D DI YD ). This motif coordinates the divalent metal cofactors (

or -

NSE/DTE Triad: A secondary motif (often N DX XS XX XE ) that assists in bridging the metal cluster, stabilizing the pyrophosphate leaving group.

Catalytic Mechanism[2]

The conversion of (2E,6E)-FPP to (E)-

Step-by-Step Chemical Pathway

-

Substrate Binding & Ionization: The

cluster binds the pyrophosphate (PPi) moiety of FPP, triggering ionization. This cleaves the C-O bond, generating a farnesyl cation–PPi ion pair. -

Isomerization (The Nerolidyl Step): The farnesyl cation is captured by the PPi (or re-orients) to form the tertiary isomer, nerolidyl diphosphate (NPP). This rotation allows the C2-C3 bond to adopt the cis-oid conformation required for cyclization.

-

Cyclization: Ionization of NPP yields the nerolidyl cation, which undergoes 1,6-ring closure to form the bisabolyl cation (a six-membered ring intermediate).

-

Deprotonation: The enzyme acts as a general base, abstracting a specific proton (likely from C7 or C14) to quench the carbocation, yielding the neutral olefin (E)-

-bisabolene.

Mechanistic Visualization

Caption: The electrophilic cascade from FPP to (E)-

Enzyme Kinetics & Cofactor Dependence[8]

The kinetic profile of AgBS is typical of plant secondary metabolism enzymes—moderate affinity and relatively slow turnover, necessitating high-level expression for industrial applications.

Kinetic Parameters

| Parameter | Value (Approx.) | Conditions | Source |

| pH 7.5, 30°C | Bohlmann et al. (1998) | ||

| Estimated range* | Typical for Class I TPS | ||

| Optimal pH | 7.0 – 7.5 | HEPES/Tris buffers | Bohlmann et al. (1998) |

| Cofactor | Essential for activity | ||

| Alt. Cofactor | Lower | Often alters product profile |

Critical Insight: While

Experimental Methodologies

Heterologous Expression Protocol

To study AgBS kinetics, high-yield purification is required. The following protocol uses E. coli BL21(DE3) but can be adapted for yeast.

-

Cloning: Insert codon-optimized AgBS gene (truncated to remove N-terminal plastid transit peptide,

40-50 AA) into pET28a (+His-tag). -

Transformation: Transform into E. coli BL21(DE3).

-

Induction: Grow to

at 37°C. Cool to 16°C. Induce with 0.5 mM IPTG. Incubate 16–20 hours.-

Why: Low temperature prevents inclusion body formation of the hydrophobic terpene synthase.

-

-

Lysis: Resuspend in Lysis Buffer (50 mM Tris pH 7.5, 500 mM NaCl, 10% Glycerol, 5 mM

-ME). Lyse via sonication.[2] -

Purification: Ni-NTA affinity chromatography. Elute with imidazole gradient.

-

Buffer Exchange: Desalt into Assay Buffer (25 mM HEPES pH 7.5, 100 mM NaCl, 10% Glycerol, 1 mM DTT).

GC-MS Activity Assay Workflow

Because bisabolene is volatile and hydrophobic, standard spectrophotometric assays are prone to error. A biphasic GC-MS assay is the gold standard.

Caption: Biphasic assay workflow to capture volatile sesquiterpenes for quantification.

Assay Validation Steps:

-

Negative Control: Heat-denatured enzyme (boil 10 min) + FPP.

-

Internal Standard: Add 10

trans-caryophyllene or nonyl acetate to the organic layer to normalize extraction efficiency. -

Product ID: Verify against NIST library mass spectrum for

-bisabolene (Base peak m/z 69, 93, 119; Molecular ion 204).

References

-

Bohlmann, J., Crock, J., Jetter, R., & Croteau, R. (1998). Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis).[3] Proceedings of the National Academy of Sciences.[4] Link

-

McAndrew, R. P., et al. (2011). Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production. Structure.[2][4][5] Link

-

Peralta-Yahya, P. P., et al. (2011).[6] Identification and microbial production of a terpene-based advanced biofuel.[1][6][4] Nature Communications. Link

-

UniProt Consortium. (2024). UniProtKB - O81086 (TPSD1_ABIGR).[7] UniProt.[7][8] Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. osti.gov [osti.gov]

- 3. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae [mdpi.com]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

Methodological & Application

GC-MS method development for trans-alpha-bisabolene quantification

Application Note: Precision Quantification of trans-

Introduction & Scientific Context

trans-

The Analytical Challenge: Quantification is complicated by three factors:

-

Isomeric Complexity: Co-elution with structurally similar sesquiterpenes (e.g.,

-farnesene, cis- -

Thermal Fragility: Susceptibility to rearrangement in hot, active injection ports.[1]

-

Matrix Interference: High background noise in biological extracts or essential oils.[1]

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for resolution and sensitivity, utilizing Selected Ion Monitoring (SIM) for robust quantification.[1]

Method Development Strategy

The development logic follows a "Resolution-First" approach, prioritizing chromatographic separation of isomers before MS detection.[1]

Chromatographic Logic (The "Why")

-

Stationary Phase: A 5% phenyl-arylene / 95% dimethylpolysiloxane phase (e.g., DB-5MS, HP-5MS) is selected.[1] This low-polarity phase separates terpenes primarily by boiling point but offers sufficient

- -

Dimensions: A 30m length is standard, but a 0.18 mm I.D. (narrow bore) is recommended here to increase theoretical plates (

) and resolution ( -

Thermal Program: A "mid-ramp hold" or shallow gradient (

C/min) is engineered around the Retention Index (RI) of 1500–1550, where bisabolene isomers elute.

Detection Logic

-

Acquisition: SIM mode is mandatory for trace quantification (<10 ppm).[1]

-

Ion Selection:

-

Quant Ion (

69): The base peak (isoprenyl cation), offering maximum sensitivity.[1] -

Qualifier Ions (

93, 204, 119):

-

Visualization: Method Development Workflow

Figure 1: Iterative workflow for optimizing sesquiterpene quantification, highlighting feedback loops for resolution and sensitivity failures.

Detailed Experimental Protocol

Reagents & Standards

-

Analyte Standard: trans-

-Bisabolene (>90% purity, e.g., from Cayman Chem or Sigma).[1] -

Internal Standard (IS): 1-Fluoronaphthalene or Hexadecane .[1]

-

Reasoning: Elutes in the sesquiterpene window but spectrally distinct. Avoids natural terpene interference.[1]

-

-

Solvent:

-Hexane (HPLC Grade).[1]

Sample Preparation

-

Stock Solution: Dissolve 10 mg trans-

-bisabolene in 10 mL hexane (1000 ppm). -

IS Spiking: Add IS to a final concentration of 50 ppm in all standards and samples.

-

Working Standards: Serial dilution to 0.5, 1, 5, 10, 25, 50 ppm.

-

Sample Extraction:

GC-MS Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equiv) | Standard single-quadrupole system.[1] |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | "UI" (Ultra Inert) reduces peak tailing for active terpenes.[1] |

| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization.[1] |

| Injection | 1 µL, Split 10:1 | Prevents column overload; improves peak shape.[1] |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |

| Oven Program | 60°C (1 min hold) | The shallow ramp (3°C/min) maximizes resolution in the sesquiterpene region. |

| Transfer Line | 280°C | Prevents condensation between GC and MS.[1] |

MS Acquisition (SIM Mode)

| Compound | RT (min)* | Quant Ion ( | Qualifier Ions ( |

| 1-Fluoronaphthalene (IS) | ~12.5 | 146 | 120 |

| trans- | ~14.2 | 69 | 93, 204, 119 |

Note: Retention times (RT) must be determined experimentally on your specific system.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass specific performance criteria based on ICH Q2(R1) guidelines.

System Suitability Test (SST)

-

Resolution (

): Must be > 1.5 between trans- -

Peak Symmetry: Tailing factor (

) must be 0.8 – 1.2.[1]

Linearity & Sensitivity

-

Calibration: Plot Ratio (

) vs. Concentration. -

Acceptance:

.[1] -

LOD/LOQ: Calculate using Signal-to-Noise (

).

Logic of Isomer Identification

Because mass spectra of bisabolene isomers are similar, identification relies on Retention Indices (RI) .[1]

-

Calculate RI using an alkane ladder (C8-C20).[1]

-

trans-

-Bisabolene RI on DB-5MS is approx 1545 [1].[1] -

Compare calculated RI with literature values; tolerance

10 units.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution with | Oven ramp too fast. | Reduce ramp rate to 2°C/min in the 140-160°C range.[1] |

| Low Sensitivity for | Source temperature too low. | Increase Ion Source temp to 250°C to reduce contamination, though fragmentation is inherent.[1] |

| Peak Tailing | Active sites in liner. | Replace liner with deactivated, wool-packed Ultra Inert liner.[1] |

| Shift in Retention Time | Flow rate instability or leak.[1] | Check septum tightness; verify constant flow mode is "On".[1] |

References

-

NIST Chemistry WebBook. trans-alpha-Bisabolene. National Institute of Standards and Technology.[3] [Link][1]

-

PubChem. alpha-Bisabolene Compound Summary. National Library of Medicine.[1] [Link]

-

Restek Corporation. Guide to GC Column Selection and Optimizing Separations. [Link]

-

ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Purification of trans-α-Bisabolene: A Detailed Application Note and Protocol for Chromatographic Separation

Abstract

This comprehensive application note provides a detailed protocol for the purification of trans-α-bisabolene from a crude mixture using column chromatography. Aimed at researchers, scientists, and professionals in drug development and natural product chemistry, this guide offers an in-depth exploration of the principles and practical steps involved in achieving high-purity trans-α-bisabolene. The protocol emphasizes the rationale behind each experimental choice, from the selection of the stationary and mobile phases to the specifics of sample loading, elution, and fraction analysis. By following this guide, researchers can effectively isolate trans-α-bisabolene from complex matrices, enabling further investigation of its biological activities and potential therapeutic applications.

Introduction: The Significance of Purified trans-α-Bisabolene

trans-α-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and the South American tree, Myroxylon balsamum.[1] It is a key intermediate in the biosynthesis of other important sesquiterpenoids and has garnered significant interest for its potential pharmacological properties. As a chiral molecule, its biological activity is often stereospecific, making the isolation of the pure trans isomer crucial for accurate biological and pharmacological studies.

The purification of trans-α-bisabolene from natural extracts or synthetic reaction mixtures is a critical step to remove isomeric impurities, such as cis-α-bisabolene and β-bisabolene, as well as other structurally related sesquiterpenes like farnesene.[2] Column chromatography is a powerful and widely used technique for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[3] This application note provides a robust and reproducible protocol for the purification of trans-α-bisabolene using silica gel column chromatography.

Physicochemical Properties of trans-α-Bisabolene

A thorough understanding of the physicochemical properties of trans-α-bisabolene is fundamental to designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [4] |

| Molecular Weight | 204.35 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 275.00 to 277.00 °C @ 760.00 mm Hg | [5] |

| logP (o/w) | ~5.2 | [4] |

| Polarity | Non-polar | [4] |

The non-polar nature of trans-α-bisabolene, as indicated by its high logP value, dictates the choice of a polar stationary phase and a non-polar mobile phase for normal-phase column chromatography.

The Logic of the Chromatographic Separation

The purification strategy outlined in this protocol is based on the principles of normal-phase adsorption chromatography.

Caption: Logical workflow of the column chromatography separation process.

In this system, the polar silica gel stationary phase will have a stronger affinity for more polar compounds. Since trans-α-bisabolene is non-polar, it will have a weak interaction with the silica gel and will travel down the column relatively quickly with the non-polar mobile phase. More polar impurities will be retained on the column for longer, allowing for their separation from the target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, is employed to sequentially elute compounds with increasing polarity.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude extract containing trans-α-bisabolene. Adjustments to the scale will require proportional changes in column size, solvent volumes, and sample load.

Materials and Reagents

| Material/Reagent | Grade | Supplier Recommendation |

| Silica Gel | Flash Chromatography Grade (230-400 mesh) | Standard laboratory suppliers |

| Hexane | HPLC Grade | Standard laboratory suppliers |

| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |

| trans-α-Bisabolene standard | ≥95% purity | For analytical comparison |

| TLC Plates | Silica gel 60 F₂₅₄ | Standard laboratory suppliers |

| p-Anisaldehyde Stain | - | Prepare fresh (see below) |

| Glass Chromatography Column | 40 mm diameter, 400 mm length | Standard laboratory suppliers |

| Cotton or Glass Wool | - | Standard laboratory suppliers |

| Sand | Washed and dried | Standard laboratory suppliers |

Preparation of p-Anisaldehyde Staining Solution: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously to ensure homogeneity. Store in a foil-wrapped container.[6]

Step-by-Step Purification Procedure

Caption: Step-by-step workflow for the purification of trans-α-bisabolene.

1. Thin-Layer Chromatography (TLC) Optimization:

-

Rationale: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between trans-α-bisabolene and its major impurities, with the target compound having an Rf value of approximately 0.2-0.3.[7]

-

Procedure:

-

Dissolve a small amount of the crude mixture in a minimal amount of hexane.

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 98:2, 95:5).

-

Visualize the developed plate under UV light (254 nm) and then by dipping it into the p-anisaldehyde stain followed by gentle heating with a heat gun. Terpenes typically appear as colored spots (e.g., pink, purple, or blue) against a lighter background.[5][6]

-

Identify the solvent system that provides the best separation and the desired Rf for trans-α-bisabolene.

-

2. Column Packing:

-

Rationale: Proper packing of the column is crucial for achieving good separation. A well-packed column should be free of air bubbles and channels, which can lead to poor resolution.

-

Procedure:

-

Secure the glass column vertically to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

-

Prepare a slurry of silica gel in the initial, least polar solvent determined from the TLC optimization (e.g., 100% hexane).

-